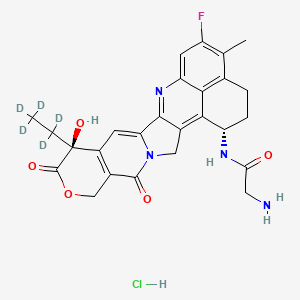
Cimetidine sulfoxide
Descripción general
Descripción
Cimetidine sulfoxide is a sulfoxide metabolite of Cimetidine . Cimetidine is a histamine H2-receptor antagonist that inhibits stomach acid production . It is mainly used in the treatment of heartburn and peptic ulcers .
Synthesis Analysis
Cimetidine is metabolized in the liver into this compound, hydroxycimetidine, and guanyl urea cimetidine . The major metabolite of cimetidine is the sulfoxide, which accounts for about 30% of excreted material .Molecular Structure Analysis
This compound is a sulfoxide metabolite of Cimetidine . The molecular weight of this compound is 268.34 and its chemical formula is C10H16N6OS .Chemical Reactions Analysis
Cimetidine and this compound demonstrated linearity up to 10 mg/L and 7.5 mg/L respectively . Interferences from other drugs tested or endogenous substances in serum were not detected .Physical And Chemical Properties Analysis
Cimetidine is a weak base and a highly water-soluble compound . It can be measured in biological fluids by a number of high-pressure liquid chromatographic methods .Aplicaciones Científicas De Investigación
Treatment of Peptic Ulcer in Smokers : Cimetidine sulfoxide, when combined with allopurinol or dimethyl sulfoxide, enhances treatment outcomes in smokers with peptic ulcer disease (Salim, 1992).
Biomimetic Model for Drug Metabolism : It is utilized as a biomimetic model for the mixed-function oxidase drug metabolism (Zbaida et al., 1986).
Understanding Drug Absorption Variability : this compound, a metabolite of cimetidine, plays a role in drug absorption variability in the small intestine (Piyapolrungroj et al., 1999).
Monitoring Drug Therapy and Side Effects : A method for the simultaneous determination of cimetidine and this compound in serum is crucial for monitoring drug therapy and side effects (Lin et al., 1985).
Clinical, Bioavailability, and Pharmacokinetic Studies : An improved high-performance liquid chromatographic (HPLC) method for this compound determination is rapid, accurate, and precise, useful for clinical, bioavailability, and pharmacokinetic studies (León-Urrea et al., 1989).
Drug-Drug and Drug-Nutrient Interactions : Its sulfoxidation in small intestinal microsomes is important for understanding drug-drug and drug-nutrient interactions in vivo (Lu et al., 1998).
Identification of Unexpected Products in Wastewater Disinfection : this compound is an expected sulfur oxidation product generated during wastewater disinfection, along with three unexpected products (Buth et al., 2007).
Plasma Distributions of Copper(II) and Zinc(II) Ions : It does not significantly affect copper(II) and zinc(II) plasma distributions during long-term therapy, even in patients with impaired renal function (Freijanes & Berthon, 1986).
Transport and Metabolism in Kidneys : this compound is transported by the organic cation transport system in kidneys and its metabolism there can alter drug excretion (Rennick et al., 1984).
Mecanismo De Acción
Target of Action
Cimetidine sulfoxide, a metabolite of cimetidine, shares the same primary target as its parent compound, cimetidine . The primary target of cimetidine is the histamine H2 receptor . These receptors are predominantly found on the basolateral membrane of the gastric parietal cells . The H2 receptors play a crucial role in gastric acid secretion, which is essential for digestion .
Mode of Action
This compound, like cimetidine, is a H2 receptor antagonist . It works by competitively inhibiting the binding of histamine to the H2 receptors . This inhibition blocks the normal stimulatory effect of histamine on gastric acid secretion, leading to a reduction in the volume and acidity of gastric acid .
Biochemical Pathways
The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the H2 receptors, it inhibits the histamine-stimulated adenylate cyclase pathway. This results in decreased levels of cyclic adenosine monophosphate (cAMP), reducing proton pump activity and thus, gastric acid secretion .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of cimetidine. Cimetidine is well absorbed after oral dosing, with a bioavailability of 60-70% . It is metabolized in the liver, with this compound being one of its major metabolites . The elimination half-life of cimetidine is approximately 123 minutes . These properties influence the bioavailability of cimetidine and its metabolites, including this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the stomach’s parietal cells. By inhibiting the H2 receptors, it reduces gastric acid secretion, leading to a decrease in gastric volume and acidity . This results in an overall reduction in gastric acidity, providing relief from conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome .
Action Environment
Environmental factors can influence the action of this compound. For instance, the pH of the stomach can affect the drug’s absorption and efficacy . Additionally, photochemical reactions in the environment can lead to the degradation of cimetidine, affecting its stability and action .
Safety and Hazards
Propiedades
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLJLYVNQFCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969219 | |
| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54237-72-8, 151258-41-2, 151258-42-3 | |
| Record name | Cimetidine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimetidine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine sulfoxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine sulfoxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMETIDINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B8196016.png)




![N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B8196051.png)

![LY 2880070 [Who-DD]](/img/structure/B8196068.png)

